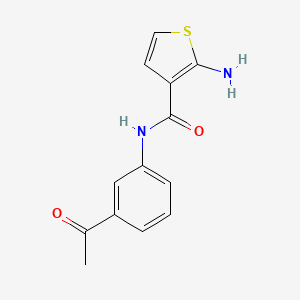

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

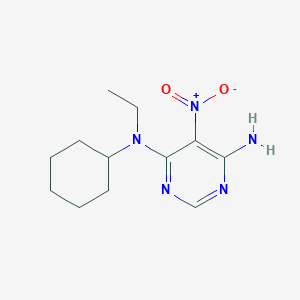

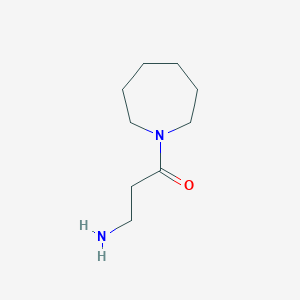

“N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide” is a complex organic compound. It contains an acetylphenyl group (a benzene ring with an acetyl group), an amino group (NH2), a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), and a carboxamide group (a carbonyl group (C=O) attached to an amine group (NH2)) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene ring, the introduction of the amino group, and the attachment of the acetylphenyl and carboxamide groups. The exact synthesis process would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene and thiophene rings would likely make the compound planar or nearly planar. The electron-donating amino group and the electron-withdrawing carboxamide group could create a dipole moment .Chemical Reactions Analysis

This compound could participate in various chemical reactions. The amino group could act as a nucleophile in substitution reactions, and the carbonyl group in the carboxamide could be involved in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents .Scientific Research Applications

Anticancer Activity

The designed compound exhibits antiproliferative effects by inhibiting VEGFR-2 (vascular endothelial growth factor receptor 2). Molecular docking studies confirm its ability to bind with the VEGFR-2 enzyme. Additionally, six molecular dynamics (MD) simulations demonstrate stable binding over 100 ns, with an optimal dynamics profile. The total exact binding energy, as calculated by MM-GBSA, is -38.36 kcal/mol .

Antibacterial Properties

In vitro studies reveal that this compound possesses significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Biocatalytic Reduction

Lactobacillus reuteri DSM 20016 can catalyze the reduction of 3-acetylphenyl-N-ethyl-N-methylcarbamate (a derivative of our compound) to the corresponding secondary alcohol. This biocatalytic step achieves a remarkable 90% yield with up to 98% enantiomeric excess (ee) purity .

Drug-Likeness and ADMET Profiling

In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling indicates that the compound falls within an acceptable range of drug-likeness. Its molecular structure was optimized using density functional theory (DFT) .

Mechanism of Action

Target of Action

Compounds like “N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide” often target specific proteins or enzymes in the body. These targets are usually key players in certain biological processes .

Mode of Action

The compound might interact with its target by binding to a specific site on the protein or enzyme. This binding could either inhibit or enhance the function of the target, leading to changes in the biological process .

Biochemical Pathways

The compound’s interaction with its target could affect various biochemical pathways. For example, it might influence signal transduction pathways, metabolic pathways, or cell cycle regulation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine its bioavailability. Factors such as solubility, stability, and molecular size could influence how well the compound is absorbed and distributed in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific biological process it influences. For instance, it might lead to changes in cell growth, gene expression, or immune response .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-8(16)9-3-2-4-10(7-9)15-13(17)11-5-6-18-12(11)14/h2-7H,14H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMGXTACZQJELSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(SC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-aminothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)

![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2573486.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2573493.png)

![N-(3-(3,5-dimethylpiperidin-1-yl)propyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2573495.png)